molecular formula C6H5NS B1446394 2-Ethynyl-4-methylthiazole CAS No. 211940-25-9

2-Ethynyl-4-methylthiazole

Cat. No. B1446394
M. Wt: 123.18 g/mol
InChI Key: GXICJSRJEHQZMJ-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methylthiazole is an organic compound that belongs to the thiazole family. It has a molecular weight of 123.18 .


Molecular Structure Analysis

The molecular formula of 2-Ethynyl-4-methylthiazole is C6H5NS . The InChI code is 1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 .


Physical And Chemical Properties Analysis

2-Ethynyl-4-methylthiazole has a molecular weight of 123.18 .

Scientific Research Applications

  • Fluorescent Probes for Biothiols Detection

    • 2-Ethynyl-4-methylthiazole derivatives have been used in the development of fluorescent probes for the detection of biothiols like cysteine, homocysteine, and glutathione in living cells. These probes are advantageous for their rapid, sensitive, and selective detection capabilities in physiological media, which are critical in understanding cellular functions and potential applications in analytical chemistry and diagnostics (Wang et al., 2017).
  • Antimicrobial and Antitubercular Agents

    • Research has shown that 2-Ethynyl-4-methylthiazole derivatives exhibit potent antimicrobial and antitubercular activities. These compounds have been evaluated against various strains of bacteria and fungi, suggesting their potential as lead compounds for developing new antimicrobial and antitubercular drugs (Shinde et al., 2019).
  • Corrosion Inhibition

    • Derivatives of 2-Ethynyl-4-methylthiazole have been studied for their effectiveness in inhibiting corrosion of metals in acidic media. These compounds serve as corrosion inhibitors, offering protection to metals like steel and copper in corrosive environments, which is significant in industrial applications (Lagrenée et al., 2002).
  • Synthesis of Liquid Crystals

    • The synthesis of liquid-crystalline derivatives of 2-Ethynyl-4-methylthiazole has been explored for applications in electronic displays and other devices. These compounds exhibit nematic phase properties, which are valuable in the development of advanced liquid crystal technologies (Lee & Yamamoto, 2001).
  • Biological Activity Studies

    • Studies have also focused on the preparation and characterization of various 2-Ethynyl-4-methylthiazole derivatives to evaluate their biological activities, such as anti-HIV, anticancer, and antibacterial properties. These investigations provide insights into the potential medical applications of these compounds (Zhang, 2008).

Safety And Hazards

The safety data sheet for 2-Ethynyl-4-methylthiazole suggests avoiding contact with skin and eyes, and not to breathe dust . It should be kept in a dry place with the container tightly closed . It is also incompatible with strong oxidizing agents .

properties

IUPAC Name

2-ethynyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXICJSRJEHQZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-methylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Amada, Y Sekiguchi, N Ono, Y Matsunaga… - Bioorganic & medicinal …, 2012 - Elsevier
… The imidazole analogues 18–20 were prepared from 2-ethynyl-4-methylthiazole 21, 1-ethynyl-4-fluorobenzene 22, 6-ethynyl-1,3-benzothiazole 23, and the corresponding reagents …
Number of citations: 16 www.sciencedirect.com

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